1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea is a complex organic compound known for its unique chemical structure and properties This compound features a phosphinyl group bonded to a vinyl group, which is further connected to a urea moiety substituted with a 2,4-xylyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 2,4-xylyl isocyanate with a phosphinyl vinyl intermediate, followed by the introduction of aziridinyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the aziridinyl groups under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The phosphinyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Bis(1-aziridinyl)phosphinyl)ethyl)-3-(2,4-xylyl)urea
- 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-dimethylphenyl)urea
Uniqueness
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both aziridinyl and phosphinyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
54948-25-3 |
---|---|
Molecular Formula |
C15H21N4O2P |
Molecular Weight |
320.33 g/mol |
IUPAC Name |
1-[2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C15H21N4O2P/c1-12-3-4-14(13(2)11-12)17-15(20)16-5-10-22(21,18-6-7-18)19-8-9-19/h3-5,10-11H,6-9H2,1-2H3,(H2,16,17,20) |
InChI Key |
FSQCJCGRJQUHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC=CP(=O)(N2CC2)N3CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.